Cas no 1216113-77-7 (8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine)
![8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine structure](https://ja.kuujia.com/scimg/cas/1216113-77-7x500.png)
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Triazolo[4,3-a]pyridin-6-amine, 8-methyl-3-(trifluoromethyl)-
- 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
- SY301436
- 6-Amino-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- MFCD14545177
- 1216113-77-7
-
- インチ: 1S/C8H7F3N4/c1-4-2-5(12)3-15-6(4)13-14-7(15)8(9,10)11/h2-3H,12H2,1H3
- InChIKey: MRKPREHJOHIBQH-UHFFFAOYSA-N
- ほほえんだ: C12=NN=C(C(F)(F)F)N1C=C(N)C=C2C
計算された属性
- せいみつぶんしりょう: 216.06228073g/mol
- どういたいしつりょう: 216.06228073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197378A-1g |
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
1216113-77-7 | 0.97 | 1g |
¥14275.8 | 2024-07-23 | |
1PlusChem | 1P01X8WL-100mg |
1,2,4-Triazolo[4,3-a]pyridin-6-amine, 8-methyl-3-(trifluoromethyl)- |
1216113-77-7 | 95% | 100mg |
$273.00 | 2023-12-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197378A-100mg |
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
1216113-77-7 | 0.97 | 100mg |
¥1879.2 | 2024-07-23 | |
1PlusChem | 1P01X8WL-250mg |
1,2,4-Triazolo[4,3-a]pyridin-6-amine, 8-methyl-3-(trifluoromethyl)- |
1216113-77-7 | 95% | 250mg |
$523.00 | 2023-12-25 | |
1PlusChem | 1P01X8WL-1g |
1,2,4-Triazolo[4,3-a]pyridin-6-amine, 8-methyl-3-(trifluoromethyl)- |
1216113-77-7 | 95% | 1g |
$1252.00 | 2023-12-25 | |
abcr | AB588622-250mg |
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine; . |
1216113-77-7 | 250mg |
€727.20 | 2024-07-24 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762064-1g |
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
1216113-77-7 | 98% | 1g |
¥10815.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762064-250mg |
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
1216113-77-7 | 98% | 250mg |
¥3208.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762064-100mg |
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
1216113-77-7 | 98% | 100mg |
¥2362.00 | 2024-08-09 | |
abcr | AB588622-100mg |
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine; . |
1216113-77-7 | 100mg |
€392.80 | 2024-07-24 |
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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4. Book reviews
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amineに関する追加情報
Introduction to 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine (CAS No: 1216113-77-7)
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine, identified by its CAS number 1216113-77-7, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazolopyridine class, a scaffold that has been extensively explored for its potential biological activities. The presence of multiple functional groups, including a methyl group at the 8-position and a trifluoromethyl group at the 3-position, contributes to its unique electronic and steric properties, making it a promising candidate for further investigation.
The [1,2,4]triazolo[4,3-a]pyridine core is a fused tricyclic system consisting of a pyridine ring connected to a triazole ring. This particular arrangement has been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl substituent is particularly noteworthy, as it is known to enhance metabolic stability and binding affinity in drug-like molecules. Additionally, the amine group at the 6-position provides a site for further functionalization, allowing for the development of derivatives with tailored biological profiles.
In recent years, there has been growing interest in the development of novel small molecules for therapeutic applications. The 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine structure represents an intriguing example of how structural modifications can lead to the discovery of new bioactive compounds. Researchers have been particularly interested in its potential as an inhibitor of various enzymatic targets involved in disease pathways. For instance, studies have suggested that this compound may interact with kinases and other signaling proteins, which are key players in cancer progression.
One of the most compelling aspects of this compound is its ability to modulate biological pathways through precise interactions with molecular targets. The trifluoromethyl group enhances lipophilicity and binding affinity, while the methyl group at the 8-position influences electronic distribution across the molecule. These features make it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties. Furthermore, the amine functionality provides a handle for further derivatization, enabling chemists to explore new analogs with enhanced efficacy or improved pharmacokinetic profiles.
The synthesis of 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations. Advances in synthetic methodologies have made it possible to access complex heterocycles like this one with greater efficiency and precision. These advancements are crucial for enabling rapid discovery and development in drug discovery programs.
Recent computational studies have also highlighted the potential of this compound as a lead molecule for drug development. Molecular docking simulations have shown that it can bind effectively to various protein targets with high affinity. These findings are supported by experimental data from high-throughput screening (HTS) campaigns conducted in academic and industrial settings. The results suggest that further optimization could yield compounds with therapeutic potential in areas such as oncology and inflammatory diseases.
The pharmacological profile of 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is still under active investigation. Preclinical studies are being conducted to evaluate its efficacy and safety in vitro and in vivo. Initial results have been promising, indicating that this compound may possess desirable pharmacokinetic properties such as good solubility and oral bioavailability. These characteristics are essential for translating preclinical findings into clinical applications.
In conclusion,8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine (CAS No: 1216113-77-7) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique chemical features make it an attractive candidate for further exploration as a lead molecule or intermediate in drug discovery efforts. As our understanding of biological pathways continues to expand, this compound may play an important role in the development of novel therapeutics targeting various diseases.
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